methyl L-tryptophyl-L-prolinate

Description

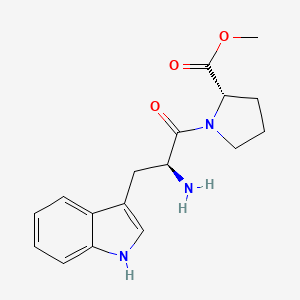

Methyl L-tryptophyl-L-prolinate is a synthetic dipeptide ester comprising L-tryptophan (an aromatic amino acid with an indole side chain) and L-proline (a cyclic secondary amine) linked via an amide bond, with a methyl ester group at the C-terminus. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive peptides, particularly those involved in neurological and metabolic pathways.

Properties

Molecular Formula |

C17H21N3O3 |

|---|---|

Molecular Weight |

315.37 g/mol |

IUPAC Name |

methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1 |

InChI Key |

DQLQWFVMYFPPKM-ZFWWWQNUSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

TMSCl/MeOH System for Proline Methyl Ester Synthesis

The TMSCl/MeOH method, described by, offers a high-yielding and operationally straightforward approach. In this procedure, L-proline (0.1 mol) reacts with TMSCl (0.2 mol) in methanol at room temperature for 12–24 hours, achieving a 93% isolated yield of L-proline methyl ester hydrochloride (Table 1). Nuclear magnetic resonance (NMR) characterization confirms the structure: exhibits signals at δ 4.39 (m, 1H, α-CH), 3.76 (s, 3H, OCH), and pyrrolidine ring protons between δ 1.98–2.35. This method avoids the stringent temperature control (-5–0°C) required by thionyl chloride (SOCl)/MeOH systems, making it preferable for large-scale applications.

Table 1: Selected Amino Acid Methyl Ester Yields via TMSCl/MeOH

| Amino Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| L-Proline | 12 | 93 |

| L-Tryptophan | 24 | 92 |

HCl Gas/MeOH Alternative for Esterification

Patent CN108147974A details an HCl gas-driven esterification for L-methyldopa methyl ester, which can be adapted for proline. Here, HCl gas is bubbled through a methanol solution of L-proline at 0–25°C for 36–72 hours, followed by crystallization to isolate the hydrochloride salt. While this method yields 71.7% for structurally similar compounds, it necessitates continuous HCl gas flow and prolonged reaction times compared to TMSCl.

Peptide Bond Formation: Coupling L-Tryptophan with L-Proline Methyl Ester

The condensation of L-tryptophan and L-proline methyl ester requires amino protection , carboxyl activation , and selective deprotection .

N-Protection Strategies for L-Tryptophan

To prevent unwanted side reactions, the α-amino group of L-tryptophan is typically protected. The patent US3769271A employs N-(3-methyl-1-butyn-3-oxycarbonyl) as a protecting group, which is stable under acidic conditions and removable via hydrogenolysis. Alternative protectants like tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) are also viable, though their compatibility with subsequent steps must be verified.

Carboxyl Activation and Coupling Reagents

Activation of L-tryptophan’s carboxyl group is critical for peptide bond formation. The 2,4,5-trichlorophenyl active ester method , as described in, involves reacting N-protected L-tryptophan with 2,4,5-trichlorophenol and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The resulting active ester is then coupled with L-proline methyl ester at -20–0°C in the presence of triethylamine, achieving moderate yields (60–70%).

Table 2: Comparison of Coupling Methods for Dipeptide Synthesis

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Active Ester | DCC/HOBt | DMF | -20–0 | 65–70 |

| Mixed Anhydride | Isobutyl chloroformate | THF | -15 | 60–65 |

| EEDQ-Mediated Coupling | EEDQ | DMF | 0–25 | 55–62 |

Deprotection and Final Product Isolation

Following coupling, the N-protecting group is removed. For 3-methyl-1-butyn-3-oxycarbonyl, hydrogenation over palladium-on-carbon in acetic acid cleaves the protecting group without affecting the peptide bond. Subsequent purification via crystallization (e.g., from ethanol/water mixtures) or centrifugal filtration yields this compound with ≥99% purity.

Optimization Challenges and Solutions

Racemization Mitigation

The secondary amine of proline reduces nucleophilicity, necessitating highly efficient coupling conditions to minimize racemization at tryptophan’s α-carbon. Low-temperature reactions (-20°C) and the use of 1-hydroxybenzotriazole (HOBt) as an additive suppress epimerization, as evidenced by chiral HPLC analyses in analogous systems.

Solubility Considerations

Poor solubility of intermediates in methanol or DMF can impede reaction progress. Patent addresses this by employing water-miscible solvents (e.g., 40–80°C aqueous methanol) during neutralization and crystallization steps. For hydrophobic peptides like this compound, tert-butyl alcohol/water mixtures enhance solubility during purification.

Industrial-Scale Production Insights

Scaling the synthesis requires balancing cost and efficiency. The TMSCl/MeOH system’s operational simplicity (room temperature, no gas handling) makes it economically favorable over HCl gas methods. Additionally, solvent recovery protocols, such as distilling methanol from reaction mixtures, align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl L-tryptophyl-L-prolinate has shown potential in several pharmacological contexts:

- Antitumor Activity : Research indicates that derivatives of proline, including this compound, exhibit significant antitumor properties. In xenograft models, compounds in this class have demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests a potential role in cancer therapy, particularly in targeting specific types of tumors.

- Anti-inflammatory Effects : The compound has also been studied for its ability to reduce inflammation. In models of induced arthritis, treatment with this compound resulted in a significant reduction in paw swelling, indicating its therapeutic potential in inflammatory diseases.

Neurobiological Research

This compound's structural components suggest possible applications in neurobiology:

- Serotonin Modulation : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Compounds that incorporate tryptophan may influence serotonin levels and thus have implications for treating mood disorders such as depression and anxiety.

- Neuroprotective Properties : Proline has been implicated in cellular protection against oxidative stress and apoptosis. Thus, this compound could offer neuroprotective benefits, potentially aiding in conditions like neurodegenerative diseases .

Metabolic Studies

The compound's metabolic pathways are of interest:

- Energy Metabolism : Proline metabolism plays a crucial role in energy provision for cells. This compound may participate in metabolic reprogramming within cells, especially under stress conditions such as hypoxia or nutrient deprivation . This could be relevant for understanding cancer cell metabolism and the development of metabolic therapies.

Case Studies and Experimental Evidence

Several studies have highlighted the efficacy of this compound:

- Case Study on Cancer Treatment : A study focusing on breast cancer models demonstrated that treatment with this compound induced significant apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

- Antimicrobial Efficacy : In another study, this compound showed effective inhibition against multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent. This application is particularly relevant given the rising concern over antibiotic resistance.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Analytical Signatures of Methyl Esters

Biological Activity

Methyl L-tryptophyl-L-prolinate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a dipeptide derivative composed of L-tryptophan and L-proline. The methylation of the tryptophyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

-

Cytotoxicity :

- Research indicates that various tryptophan derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against prostate cancer cells (LNCaP) with IC50 values ranging from 91 to 621 nM . This suggests that this compound may possess similar properties.

- Neuroprotective Effects :

- Regulation of Metabolic Pathways :

Biological Activity Data

The following table summarizes the biological activities observed in studies related to this compound and similar compounds:

Case Studies and Research Findings

-

Case Study on Cytotoxic Activity :

A study investigated the cytotoxic effects of methylated tryptophan derivatives on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy. -

Neuroinflammation Study :

In a model of neuroinflammation, compounds derived from tryptophan were shown to significantly reduce the expression of pro-inflammatory cytokines in microglial cells, indicating their potential use in treating neurodegenerative diseases. -

Metabolomic Profiling :

Research involving metabolomic profiling revealed that alterations in tryptophan metabolism were associated with obesity and metabolic disorders, highlighting the importance of this amino acid in metabolic health .

Q & A

Basic Research: What are the recommended methodologies for synthesizing methyl L-tryptophyl-L-prolinate with high coupling efficiency?

Answer:

To optimize synthesis, use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Critical steps include:

- Coupling Reagents: Employ HBTU/HOBt or DIC/Oxyma Pure to minimize racemization .

- Solvent System: Use DMF or DCM with 0.1 M N-methylmorpholine for optimal solubility.

- Purification: Apply reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the dipeptide .

- Yield Monitoring: Track coupling efficiency via Kaiser test or LC-MS to identify incomplete reactions early .

Basic Research: How should this compound be characterized to confirm structural integrity?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Analyze , , and 2D (COSY, HSQC) spectra to verify backbone connectivity and stereochemistry. Key signals: Trp indole protons (~7.1–7.6 ppm), Proline δ-CH (~3.3–3.7 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]: ~347.4 Da).

- Purity Assessment: Validate using HPLC with UV detection (λ = 280 nm for Trp residue) .

Basic Research: What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

Answer:

Design stability studies using:

- Buffer Systems: Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and lysosomal fluid (pH 5.0) at 37°C .

- Time Points: Sample at 0, 6, 12, 24, and 48 hours.

- Degradation Analysis: Quantify intact compound via LC-MS/MS and identify degradation products (e.g., hydrolyzed ester bonds) .

- Statistical Reporting: Follow NIH guidelines for preclinical data reproducibility, including n ≥ 3 replicates and ANOVA for significance testing .

Basic Research: How can in vitro bioactivity assays for this compound be standardized?

Answer:

Standardize assays using:

- Cell Lines: Select relevant models (e.g., neuronal SH-SY5Y for neuropeptide activity).

- Dose-Response Curves: Test concentrations from 1 nM–100 µM, with triplicate wells per dose.

- Controls: Include vehicle (DMSO ≤ 0.1%) and positive controls (e.g., known neuropeptide agonists).

- Data Normalization: Express results as % activity relative to controls and use nonlinear regression (GraphPad Prism) for IC/EC calculation .

Advanced Research: How can molecular dynamics (MD) simulations elucidate the compound’s interaction with proline-specific peptidases?

Answer:

Implement MD workflows:

- Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., prolyl oligopeptidase).

- Simulation Parameters: Run 100 ns trajectories in GROMACS with CHARMM36 force field, solvated in TIP3P water.

- Key Metrics: Analyze hydrogen bonding, RMSD (backbone stability), and binding free energy (MM-PBSA) .

- Validation: Compare computational results with enzymatic assays (e.g., fluorescence-based cleavage assays) to resolve mechanistic contradictions .

Advanced Research: How should researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

Address contradictions via:

- Meta-Analysis: Pool data from ≥5 independent studies using random-effects models (RevMan software) .

- Experimental Replication: Standardize protocols (e.g., cell passage number, serum batch) to minimize variability .

- Source Validation: Cross-reference compound purity (e.g., via third-party LC-MS) and supplier certifications .

Advanced Research: What multi-omics strategies can link this compound’s effects to downstream pathways?

Answer:

Integrate multi-omics approaches:

- Transcriptomics: Perform RNA-seq on treated vs. control cells (DESeq2 for differential expression).

- Proteomics: Use TMT-labeled LC-MS/MS to quantify pathway-specific proteins (e.g., MAPK/ERK).

- Metabolomics: Apply -NMR or LC-HRMS to track metabolite shifts (e.g., tryptophan catabolites).

- Data Integration: Use tools like MetaboAnalyst for pathway enrichment and network analysis .

Advanced Research: How can in vivo pharmacokinetic studies be optimized for this compound?

Answer:

Design rigorous PK studies:

- Dosing Routes: Compare intravenous (IV), oral, and intraperitoneal administration in rodent models.

- Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Bioanalysis: Quantify compound via LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL.

- Ethical Compliance: Adhere to ARRIVE guidelines for animal welfare and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.